N-(2,4-dimethoxyphenyl)-4-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzamide
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Overview
Description
N-(2,4-dimethoxyphenyl)-4-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-4-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Benzamide Core: This can be achieved by reacting 2,4-dimethoxyaniline with benzoyl chloride under basic conditions to form the benzamide core.
Cyclization: The benzamide core can then undergo cyclization with a suitable reagent to form the isoindoline ring.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-4-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent for treating various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-4-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-dimethoxyphenyl)-4-(1,3-dioxoisoindolin-2-yl)benzamide
- N-(2,4-dimethoxyphenyl)-4-(1,3-dioxo-2H-isoindol-2-yl)benzamide
Uniqueness
N-(2,4-dimethoxyphenyl)-4-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzamide is unique due to its specific structural features, such as the presence of the 1,3-dioxooctahydro group, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C23H24N2O5 |
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Molecular Weight |
408.4 g/mol |
IUPAC Name |
N-(2,4-dimethoxyphenyl)-4-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)benzamide |
InChI |
InChI=1S/C23H24N2O5/c1-29-16-11-12-19(20(13-16)30-2)24-21(26)14-7-9-15(10-8-14)25-22(27)17-5-3-4-6-18(17)23(25)28/h7-13,17-18H,3-6H2,1-2H3,(H,24,26) |
InChI Key |
NPGUXZQIKULGPZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)N3C(=O)C4CCCCC4C3=O)OC |
Origin of Product |
United States |
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